REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[NH2:9][CH:10]1[CH2:15][CH2:14][C:13](=[O:16])[NH:12][C:11]1=[O:17].Br[CH2:19][C:20]1[C:29]([N+:30]([O-:32])=[O:31])=[CH:28][CH:27]=[CH:26][C:21]=1[C:22](OC)=[O:23]>CN(C)C=O.C(#N)C>[O:23]=[C:22]1[C:21]2[C:20](=[C:29]([N+:30]([O-:32])=[O:31])[CH:28]=[CH:27][CH:26]=2)[CH2:19][N:9]1[CH:10]1[CH2:15][CH2:14][C:13](=[O:16])[NH:12][C:11]1=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
140.8 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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Cl.NC1C(NC(CC1)=O)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was removed by distillation at 50-60° C. under reduced pressure (100 mbar)
|
Type
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ADDITION
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Details
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Water (1000 ml) was added to the residual mixture at 50-55° C.
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Type
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STIRRING
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Details
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stirred for 1 hour at this temperature
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The resultant solid product was cooled to 25-30° C.
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water (500 ml) at 50-55° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled at ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
Finally the solid was washed with methanol (500 ml) at 50-55° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled at 25-30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtered solid product was dried at 50-55° C. under low pressure (200 mmHg) for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CC2=C(C=CC=C12)[N+](=O)[O-])C1C(NC(CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |